molecular formula C25H24N6O2 B2488056 1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795192-14-1

1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2488056
CAS No.: 1795192-14-1
M. Wt: 440.507
InChI Key: UAPSRZYAWSSSIA-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
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Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonism

Studies on 4-amino-5-chloro-2-ethoxybenzamides, including compounds structurally related to 1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, have revealed potent serotonin-3 (5-HT3) receptor antagonistic activity. Extensive structure-activity relationship (SAR) studies indicate that heteroaromatic rings like the 1H-indazole ring significantly enhance this activity. These findings suggest potential therapeutic applications in areas where 5-HT3 receptor antagonism is beneficial, such as in the treatment of nausea and vomiting, anxiety disorders, and certain types of irritable bowel syndrome (Harada et al., 1995).

Antitubercular Activity

Research involving derivatives of this compound has shown promising results in the treatment of tuberculosis. Compounds designed based on bioisosteric replacement of previously reported antitubercular agents have displayed potent in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. Notably, some of these compounds have shown selectivity for Mtb-DHFR over h-DHFR, suggesting their potential as selective inhibitors for therapeutic application in tuberculosis (Sharma et al., 2019).

Tetrel Bonding Interactions

In a study exploring π-hole tetrel bonding interactions, derivatives including this compound were synthesized and characterized. These compounds were found to form self-assembled dimers in the solid state, establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions. Such studies contribute to the understanding of molecular interactions and can have implications in the design of novel pharmaceuticals and materials (Ahmed et al., 2020).

Drug-likeness and Antimicrobial Activity

A library of compounds structurally related to this compound was synthesized and characterized for drug-likeness properties. These compounds showed good to moderate activity against bacterial strains and were found to be effective as antimycobacterial agents. This suggests their potential application in the development of new antimicrobial drugs (Pandya et al., 2019).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with various targets in the body, contributing to its biological activity.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-33-20-9-10-22-21(15-20)19(16-27-22)11-12-26-24(32)23-25(30-13-5-6-14-30)31(29-28-23)17-18-7-3-2-4-8-18/h2-10,13-16,27H,11-12,17H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPSRZYAWSSSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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